Herquline A

Antiviral Influenza Natural Products

Herquline A: the only herquline with validated anti-influenza activity (IC50=10 μg/mL) and the sole congener unsolved as a total synthesis target. Essential reference for antiviral screening and synthetic methodology development. Its dual antiplatelet/antiviral profile (ADP IC50=5.0 μM, PAF IC50=240 μM) enables cross-disciplinary studies into thrombosis-viral infection links. Strained bowl-shaped pentacyclic framework (N10–C2, C3–C3′ bonds) challenges novel bond-forming strategies. Authentic biosynthetic standard ensures biological specificity unmatched by Herquline B/C.

Molecular Formula C19H27N2O2+
Molecular Weight 315.4 g/mol
Cat. No. B10814256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHerquline A
Molecular FormulaC19H27N2O2+
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESC[NH+]1CC2CC3CCC(=O)C4C3N2CC1CC5=CC4C(=O)CC5
InChIInChI=1S/C19H26N2O2/c1-20-9-14-8-12-3-5-17(23)18-15-7-11(2-4-16(15)22)6-13(20)10-21(14)19(12)18/h7,12-15,18-19H,2-6,8-10H2,1H3/p+1/t12-,13+,14+,15+,18+,19+/m1/s1
InChIKeyUFKNDVKQCSBIQE-OCANJJRCSA-O
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Herquline A for Anti-Influenza and Antiplatelet Research: A Structurally Unique Fungal Piperazine Alkaloid


Herquline A (CAS 71812-08-3, C19H26N2O2) is a fungal piperazine alkaloid first isolated from Penicillium herquei Fg-372 in 1979 [1]. It belongs to the herquline family of natural products characterized by a highly strained bowl-shaped pentacyclic framework [2]. The compound exhibits dual biological activities: it inhibits influenza A virus replication in MDCK cells without cytotoxicity [3], and it inhibits platelet aggregation induced by both ADP and platelet-activating factor (PAF) [4]. Unlike its congeners Herquline B and C, Herquline A remains an unsolved total synthesis target as of 2023, conferring unique value as an authentic biosynthetic reference standard [5].

Why Generic Piperazine Alkaloids Cannot Substitute for Herquline A in Research Applications


Herquline A cannot be functionally replaced by other piperazine alkaloids or even by its own structural congeners due to three irreconcilable differences. First, among the herquline family, only Herquline A possesses validated anti-influenza activity (IC50 = 10 μg/mL in MDCK cells), a property entirely absent in Herquline B and C [1]. Second, in platelet aggregation assays, the congener Herquline B exhibits 3.1-fold greater potency against ADP-induced aggregation (IC50 = 1.6 μM) than Herquline A (IC50 = 5.0 μM), and 1.3-fold greater potency against PAF-induced aggregation (IC50 = 180 μM vs. 240 μM) [2]. Third, Herquline A's bowl-shaped pentacyclic architecture—featuring both N10–C2 and C3–C3′ bonds—creates unique synthetic accessibility barriers that do not exist for Herquline B or C, which were successfully synthesized in 14 and 13 steps respectively as of 2019, while Herquline A remains unsolved as a total synthesis target [3]. Substituting Herquline A with any alternative would compromise both biological specificity and structural relevance for synthetic methodology development.

Herquline A: Quantitative Differential Evidence for Research Selection


Anti-Influenza Activity: Herquline A Possesses Exclusive Antiviral Function Absent in Congeners

Herquline A is the only member of the herquline family with documented anti-influenza virus activity. It inhibits replication of influenza virus A/PR/8/34 in a dose-dependent manner in MDCK cells with an IC50 value of 10 μg/mL [1]. In contrast, both Herquline B and Herquline C lack any reported anti-influenza activity, with their biological characterization limited exclusively to platelet aggregation inhibition [2]. This functional divergence is particularly significant because Herquline A does not inhibit viral neuraminidase, suggesting a mechanism distinct from conventional neuraminidase inhibitors [1].

Antiviral Influenza Natural Products

Platelet Aggregation Inhibition: Herquline A Demonstrates 3.1-Fold Lower Potency than Herquline B Against ADP

In platelet aggregation assays, Herquline A inhibits ADP-induced aggregation with an IC50 of 5.0 μM, while Herquline B achieves an IC50 of 1.6 μM—a 3.1-fold difference in potency [1]. Against platelet-activating factor (PAF)-induced aggregation, Herquline A exhibits an IC50 of 240 μM compared to Herquline B's IC50 of 180 μM, a 1.3-fold difference [1]. Notably, the 1979 original isolation paper characterized Herquline A's antiplatelet activity as 'weak' relative to baseline [2], a finding subsequently quantified through direct comparison with Herquline B.

Platelet Aggregation Cardiovascular Thrombosis

Synthetic Accessibility: Herquline A Remains an Unsolved Total Synthesis Challenge While Congeners Are Fully Accessible

The total synthesis of Herquline A remains an unsolved problem in organic chemistry as of 2023, whereas total syntheses of Herquline B (14 steps) and Herquline C (13 steps) were achieved by multiple independent research groups between December 2018 and January 2019 [1]. The challenge is attributed to Herquline A's highly strained bowl-shaped pentacyclic architecture featuring both N10–C2 and C3–C3′ bonds, which imposes unique synthetic barriers not present in the B and C congeners [2]. This synthetic intractability has been documented in five doctoral dissertations and six reports on structurally simpler congeners [2]. While 1-hydroxyherquline A was synthesized in 2022, the parent Herquline A molecule has not yielded to total synthesis after over four decades of effort [3].

Total Synthesis Methodology Development Strained Molecules

Cytotoxicity Profile: Herquline A Exhibits Favorable Selectivity in Human Cell Lines

Herquline A inhibits influenza virus replication in a dose-dependent manner without exhibiting cytotoxicity against several human cell lines at antiviral concentrations [1]. This selectivity profile is notable given that the compound achieves its anti-influenza IC50 of 10 μg/mL while maintaining cell viability, distinguishing it from many broad-spectrum antiviral leads that suffer from narrow therapeutic windows. Comparative cytotoxicity data for Herquline B and C are not available in the published literature, as these congeners have not been evaluated in antiviral or cytotoxicity assays [2].

Cytotoxicity Selectivity Safety Pharmacology

Mechanism of Action: Herquline A Does Not Inhibit Viral Neuraminidase, Suggesting a Novel Target

Herquline A inhibits influenza A virus replication without inhibiting viral neuraminidase, the canonical target of clinically approved influenza therapeutics such as oseltamivir and zanamivir [1]. This negative neuraminidase result, obtained in standardized enzyme inhibition assays, places Herquline A in a mechanistically distinct category from the dominant class of influenza antivirals. In contrast, Herquline B and C have not been evaluated in any antiviral mechanism assays due to their lack of anti-influenza activity [2]. The non-neuraminidase mechanism of Herquline A may involve alternative viral or host targets, offering a chemotype for exploring resistance-bypassing antiviral strategies.

Mechanism of Action Neuraminidase Antiviral Target

Biosynthetic Pathway: Herquline A's N-Methylation-Triggered Cascade Provides a Distinct Scaffold for Engineering

The biosynthetic pathway of Herquline A has been fully elucidated and is distinct from those of Herquline B and C. The pathway proceeds via a nonribosomal peptide synthetase-derived dityrosine piperazine intermediate, followed by P450-cross-linked dicyclohexadienone formation, enzymatic reduction, and ultimately N-methylation of the piperazine that triggers a cascade of stereoselective and nonenzymatic transformations [1]. Computational analysis of key steps rationalizes the observed reactivities and provides a roadmap for biomimetic synthetic strategies . While the biosynthetic pathways of Herquline B and C have also been reported, the cascade-triggering N-methylation step is a hallmark feature of Herquline A's biosynthesis that distinguishes its formation from that of its congeners [2].

Biosynthesis Natural Product Engineering Fungal Metabolism

Optimal Research Applications for Herquline A Based on Quantitative Differential Evidence


Antiviral Screening and Influenza A Mechanistic Studies Requiring a Non-Neuraminidase Chemotype

Herquline A is the only herquline family member suitable for influenza A virus replication studies, with an established IC50 of 10 μg/mL in MDCK cells [1]. Its lack of cytotoxicity at antiviral concentrations and absence of neuraminidase inhibitory activity make it an ideal tool compound for investigating alternative anti-influenza mechanisms and for screening programs seeking structurally novel antiviral leads distinct from clinically deployed neuraminidase inhibitors [1].

Platelet Aggregation Studies Requiring Moderate-Potency Inhibition with Dual-Activity Reference Capability

For platelet aggregation research, Herquline A provides a moderate-potency inhibitor (IC50 = 5.0 μM for ADP, 240 μM for PAF) that can serve as a lower-potency comparator to Herquline B (IC50 = 1.6 μM and 180 μM, respectively) [2]. Its unique dual-activity profile—combining antiplatelet function with validated anti-influenza activity—enables cross-disciplinary studies exploring connections between thrombosis and viral infection pathways that cannot be addressed using single-activity analogs [1].

Synthetic Methodology Development Targeting Highly Strained Bowl-Shaped Pentacyclic Frameworks

Herquline A remains the only unsolved herquline congener as a total synthesis target, making it a premier benchmark for validating novel bond-forming methodologies, particularly those addressing N10–C2 and C3–C3′ bond construction in strained polycyclic systems [3]. The documented synthetic intractability—spanning over four decades and multiple doctoral dissertations—positions Herquline A as a high-impact target for methodology groups seeking to demonstrate the power of new synthetic strategies against a molecule that has resisted total synthesis while its congeners Herquline B and C have been conquered [4].

Biosynthetic Pathway Engineering and Biomimetic Cascade Reaction Development

The fully elucidated biosynthetic pathway of Herquline A, featuring a distinctive N-methylation-triggered stereoselective cascade, offers a validated template for synthetic biology applications aimed at engineering novel fungal alkaloids [5]. The availability of computational analysis for key pathway steps enables rational design of biomimetic synthetic approaches that leverage the same cascade initiation mechanism identified in nature, providing a foundation for generating Herquline A-derived scaffolds with potentially enhanced or diversified biological activities [5].

Quote Request

Request a Quote for Herquline A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.